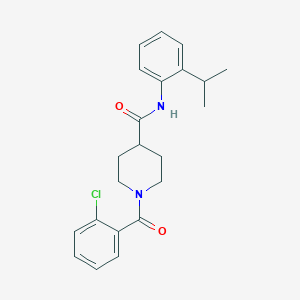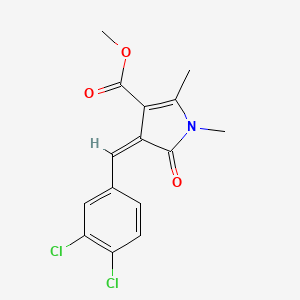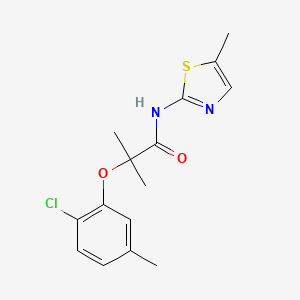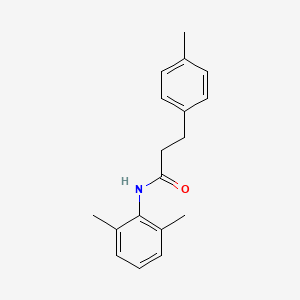![molecular formula C13H16Cl2N2O3S B4677722 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4677722.png)
1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine
Vue d'ensemble
Description
1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine (DMMP) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system. 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also appears to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy. In addition, 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have antioxidant and neuroprotective properties, protecting neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its broad range of biological activities, making it a promising candidate for the treatment of a variety of diseases. In addition, 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dosage and potential side effects of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine.
Orientations Futures
There are several future directions for research on 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine. One area of research is the development of more potent and selective analogs of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine with improved therapeutic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine as a potential therapeutic agent.
Applications De Recherche Scientifique
1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders. In addition, 1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-4-16(5-7-17)13(18)8-10-2-3-11(14)9-12(10)15/h2-3,9H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGUXZKCVQLOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)
![3-(3-chlorophenyl)-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4677661.png)
![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B4677671.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4677679.png)
![N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4677690.png)

![3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4677694.png)

![2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4677703.png)

![N-(2-furylmethyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4677738.png)